![molecular formula C17H17N3O3S B2428140 2-(2-methoxyethoxy)-N-(6-methylbenzo[d]thiazol-2-yl)isonicotinamide CAS No. 2034446-03-0](/img/structure/B2428140.png)
2-(2-methoxyethoxy)-N-(6-methylbenzo[d]thiazol-2-yl)isonicotinamide
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Overview
Description
“2-(2-methoxyethoxy)-N-(6-methylbenzo[d]thiazol-2-yl)isonicotinamide” is a compound that belongs to the class of isonicotinamide-based compounds. It’s related to N-(6-methoxybenzo[d]thiazol-2-yl)acetamide, which forms hydrogen-bonded rings through hetero-intermolecular hydrogen bonding interactions .
Synthesis Analysis
The synthesis of related compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of related compounds is stabilized by an N—H…O hydrogen bond. In the crystal structure, the molecules form centrosymmetric dimers connected by N—H…S hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include the formation of hydrogen-bonded rings through hetero-intermolecular hydrogen bonding interactions .Scientific Research Applications
Medicinal Chemistry Applications
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine have been synthesized and evaluated for their anti-cancer activity. One of the compounds showed promising results in inducing G2/M cell cycle arrest and apoptosis in cancer cells through p53 activation and mitochondrial-dependent pathways (Kumbhare et al., 2014). This suggests that similar compounds, including "2-(2-methoxyethoxy)-N-(6-methylbenzo[d]thiazol-2-yl)isonicotinamide," could have applications in cancer research, particularly in the development of novel chemotherapeutic agents.
Polymer Chemistry
N-Heterocyclic carbenes (NHCs) have been used to catalyze the sequential group transfer polymerization (GTP) of (meth)acrylic monomers to produce a variety of block copolymers. This process is notable for its ability to proceed via a single step, concerted-like associative mechanism, which suggests that related compounds might find applications in the synthesis of well-defined polymeric materials (Raynaud et al., 2011).
Drug Delivery Systems
Carrier-mediated uptake of specific molecules into human solid tumor and lymphoma cells has been studied for compounds like "1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide." This research demonstrates the potential for utilizing carrier-mediated mechanisms for targeted drug delivery, especially for compounds that can suppress specific proteins involved in cancer progression (Minematsu et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit hiv-1 rt .
Biochemical Pathways
Given its potential role as an hiv-1 rt inhibitor, it may be involved in the inhibition of the reverse transcription process, which is crucial for the replication of hiv-1 .
Result of Action
If it acts as an hiv-1 rt inhibitor, it could potentially prevent the replication of the virus, thereby reducing viral load and slowing disease progression .
Future Directions
properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-3-4-13-14(9-11)24-17(19-13)20-16(21)12-5-6-18-15(10-12)23-8-7-22-2/h3-6,9-10H,7-8H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMSVEJUNJKBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC=C3)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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